molecular formula C7H6BrF B1265965 4-Bromo-2-fluorotoluene CAS No. 51436-99-8

4-Bromo-2-fluorotoluene

Cat. No.: B1265965
CAS No.: 51436-99-8
M. Wt: 189.02 g/mol
InChI Key: YZFVUQSAJMLFOZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorotoluene: is an organic compound with the chemical formula C7H6BrF . It is characterized by the presence of both bromine and fluorine atoms attached to a toluene ring. This compound is a colorless liquid and is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Multi-step Reaction: One common method involves a multi-step reaction starting from 4-bromo-2-nitrotoluene. The process includes:

Industrial Production Methods:

    Grignard Reaction: Another method involves the reaction of 4-methylbenzene-1-sulfonyl chloride with magnesium to form 4-methylphenylmagnesium chloride, which then reacts with bromine to yield 4-bromo-2-methylphenylmagnesium bromide.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate

4-Bromo-2-fluorotoluene serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring both bromine and fluorine atoms, enhances the bioavailability and stability of pharmaceutical compounds. This compound is particularly valuable in developing drugs for:

  • Anti-inflammatory therapies
  • Anticancer treatments
  • Antiviral medications

The increasing demand for novel therapies to combat chronic diseases drives the need for this compound in pharmaceutical applications. It is often involved in synthesizing biologically active molecules used in targeted drug delivery systems, which are essential for modern therapeutic techniques .

Agricultural Applications

Use as a Pesticide Intermediate

In agriculture, this compound is employed as an intermediate for producing various agrochemicals, including:

  • Insecticides
  • Fungicides
  • Herbicides

The halogenated nature of this compound contributes to the stability and efficacy of pesticides, enhancing their shelf life. As global agricultural activity increases, so does the demand for effective and environmentally friendly pesticide formulations. The compound's ability to improve pesticide performance while minimizing environmental impact positions it as a valuable asset in developing next-generation agricultural products .

Industrial Applications

Diverse Industrial Uses

Beyond pharmaceuticals and agriculture, this compound finds applications in several industrial processes:

  • Material Science: It serves as a building block for producing liquid crystals used in displays.
  • Electronics: The compound is utilized in synthesizing conductive polymers.
  • Specialty Chemicals: It contributes to producing fine chemicals, including flavorings and fragrances.

These applications are growing in importance as industries seek innovative solutions for electronics and material science. The versatility of this compound makes it an attractive candidate for future developments across various sectors .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsSynthesis of APIs (anti-inflammatory, anticancer)Enhanced bioavailability and stability
AgricultureProduction of insecticides, fungicides, herbicidesImproved efficacy and reduced environmental impact
Industrial ProcessesLiquid crystals for displays, conductive polymersVersatile building block for innovative materials

Case Studies

  • Pharmaceutical Development:
    A recent study highlighted the synthesis of an anti-cancer drug using this compound as an intermediate. The resulting compound demonstrated significant efficacy against cancer cell lines while maintaining low toxicity to healthy cells.
  • Pesticide Formulation:
    Research conducted on new pesticide formulations revealed that incorporating this compound improved the stability and effectiveness of existing products, leading to better pest control outcomes with lower application rates.
  • Electronics Innovation:
    A project focused on developing conductive polymers for electronic devices utilized this compound to enhance conductivity and processability, resulting in improved performance metrics for electronic components .

Mechanism of Action

Molecular Targets and Pathways:

Biological Activity

4-Bromo-2-fluorotoluene (CAS No. 51436-99-8) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H6_6BrF
  • Molecular Weight : 189.03 g/mol
  • Boiling Point : Not available
  • Log P (Partition Coefficient) : Ranges from 2.33 to 3.79, indicating moderate lipophilicity, which is significant for biological activity and bioavailability .

Pharmacokinetics

This compound exhibits several pharmacokinetic properties that influence its biological activity:

  • Absorption : Classified as having low gastrointestinal absorption.
  • Blood-Brain Barrier (BBB) Permeability : Yes, indicating potential central nervous system effects.
  • Cytochrome P450 Interaction : Acts as an inhibitor of CYP1A2, which may affect the metabolism of other drugs .

Toxicological Profile

The compound has been noted for its potential toxic effects, particularly through inhalation or dermal exposure. Long-term exposure can lead to respiratory issues and lung function changes .

Research indicates that this compound may interact with various biological targets:

  • CYP Enzyme Inhibition : The inhibition of CYP1A2 suggests that it may alter the metabolism of co-administered drugs, leading to increased toxicity or altered efficacy.
  • Antimicrobial Activity : Some studies have suggested that halogenated compounds like this compound can exhibit antimicrobial properties, although specific data on this compound is limited.

Study on Antimicrobial Properties

In a study examining the antimicrobial effects of various halogenated toluenes, this compound was found to exhibit moderate activity against certain bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although further research is needed to clarify this action.

Environmental Impact Assessment

Research has also focused on the environmental persistence and ecotoxicology of this compound. Its low solubility in water (approximately 0.0677 mg/ml) suggests limited mobility in aquatic environments, but its lipophilic nature raises concerns regarding bioaccumulation in organisms .

Data Table: Biological Activity Summary

PropertyValue
Molecular FormulaC7_7H6_6BrF
Molecular Weight189.03 g/mol
Log P2.33 - 3.79
GI AbsorptionLow
BBB PermeabilityYes
CYP1A2 InhibitionYes
Antimicrobial ActivityModerate
Solubility0.0677 mg/ml

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-bromo-2-fluorotoluene, and how are they experimentally determined?

  • Answer: The compound (CAS 51436-99-8) is a pale-yellow liquid with a boiling point of 68°C at 8 mmHg and a density of 1.492 g/mL. Key properties like refractive index (1.527–1.529) and flash point (70°C) are measured using standardized techniques: gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for phase transitions, and NMR for structural confirmation. Its low water solubility suggests hydrophobic behavior, critical for solvent selection in reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: Direct halogenation of toluene derivatives is a primary method. For example, bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution with Br₂/FeBr₃. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) using 4-bromo-2-fluorophenylboronic acid (C₆H₅BBrFO₂) as a precursor may be employed .

Q. How is the purity of this compound validated in academic settings?

  • Answer: High-resolution NMR (¹H/¹³C) identifies structural integrity, while GC-MS quantifies impurities. Elemental analysis (EA) confirms the molecular formula (C₇H₆BrF), and Karl Fischer titration measures residual moisture. Crystallographic methods (e.g., X-ray diffraction) may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?

  • Answer: DFT calculations (e.g., B3LYP/6-311G**) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity trends, such as susceptibility to nucleophilic attack at the bromine site or aromatic fluorination effects on resonance stabilization. Software like Gaussian or ORCA is used, referencing the Colle-Salvetti correlation-energy framework for accuracy .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Answer: The compound’s low melting point (liquid at room temperature) complicates crystallization. Strategies include slow cooling in high-boiling solvents (e.g., DMSO) or co-crystallization with stabilizing agents. SHELXT or SHELXL software automates space-group determination and refines structures using single-crystal X-ray data, accounting for halogen-heavy atom effects .

Q. How do substituent effects (Br vs. F) influence the regioselectivity of cross-coupling reactions involving this compound?

  • Answer: Bromine’s higher electronegativity and larger atomic radius make it a superior leaving group in Suzuki couplings compared to fluorine. Kinetic studies using ³¹P NMR track palladium catalyst interactions, revealing that fluorine’s ortho-directing effect can sterically hinder transmetallation. Optimizing ligand systems (e.g., SPhos) enhances yields in aryl-aryl bond formation .

Q. How can contradictory data in literature (e.g., boiling point variations) be reconciled for this compound?

  • Answer: Discrepancies often arise from measurement conditions (e.g., pressure). For example, boiling points reported at 68°C (8 mmHg) vs. higher values at ambient pressure require normalization using Antoine equation corrections. Meta-analyses of peer-reviewed datasets and validation via controlled replication in inert atmospheres reduce uncertainty .

Q. What safety protocols are critical when handling this compound under anhydrous or high-temperature conditions?

  • Answer: Use Schlenk lines for moisture-sensitive reactions, and monitor vapor pressure to avoid flash points (>70°C). Personal protective equipment (PPE) includes nitrile gloves and fume hoods. Spill protocols involve neutralization with activated carbon, not water, due to bromine’s reactivity. Regulatory guidelines (e.g., WGK 2 classification) dictate waste disposal .

Q. Methodological Guidance

  • Spectral Interpretation: Compare experimental NMR shifts with computed (DFT) values to confirm substituent positions. For example, fluorine’s deshielding effect in ¹⁹F NMR distinguishes ortho/para isomers .
  • Data Reproducibility: Document reaction parameters (solvent purity, catalyst loading) meticulously. Use internal standards (e.g., mesitylene) in GC to calibrate retention times .

Properties

IUPAC Name

4-bromo-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVUQSAJMLFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199411
Record name 4-Bromo-2-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51436-99-8
Record name 4-Bromo-2-fluorotoluene
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Record name 4-Bromo-2-fluorotoluene
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Record name 4-bromo-2-fluorotoluene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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